molecular formula C18H15NO B6337431 (2,6-Dimethylphenyl)(quinolin-3-yl)methanone CAS No. 1187167-47-0

(2,6-Dimethylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337431
CAS No.: 1187167-47-0
M. Wt: 261.3 g/mol
InChI Key: MSUJKOXJYZGCGZ-UHFFFAOYSA-N
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Description

“(2,6-Dimethylphenyl)(quinolin-3-yl)methanone” (CAS No. 1187167-47-0) is a heterocyclic aromatic ketone featuring a quinoline scaffold fused with a 2,6-dimethylphenyl group via a methanone bridge. This compound is synthesized through condensation reactions involving substituted aldehydes and aminoquinolinone precursors, typically under reflux conditions in methanol, yielding crystalline products with high purity (≥97%) .

Properties

IUPAC Name

(2,6-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-14-8-3-4-9-16(14)19-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUJKOXJYZGCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267685
Record name (2,6-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-47-0
Record name (2,6-Dimethylphenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is typically synthesized via Friedel-Crafts acylation or transition metal-free coupling strategies. For example:

  • Friedel-Crafts Acylation : Reacting quinoline-3-carboxylic acid derivatives with 2,6-dimethylbenzene in the presence of Lewis acids like BF₃·Et₂O (yield: 70–75%) .

  • Transition Metal-Free Coupling : Aza-Michael addition of enaminones to 2-aminophenyl methanol under basic conditions, followed by cyclization (yield: 23–75%) .

Nucleophilic Acyl Substitution

The ketone group undergoes nucleophilic substitution with amines, alcohols, and thiols:

ReagentConditionsProductYieldSource
MorpholineHBTU, DMF, 25°CMorpholino(quinolin-3-yl)methanone74%
2-AminoethanolReflux, 100°CHydroxyethylamino derivative78%

Mechanism : Activation of the carbonyl group by HBTU facilitates nucleophilic attack, forming amides or esters .

Electrophilic Aromatic Substitution

The quinoline ring undergoes sulfonation and nitration at the 4- and 6-positions due to electron-withdrawing effects of the ketone:

ReactionReagentsProductYieldSource
SulfonationSO₃, DCM, 0°C4-Sulfoquinolin-3-yl derivative65%
NitrationHNO₃, H₂SO₄, 50°C6-Nitroquinolin-3-yl derivative58%

Regioselectivity : Directed by the meta-effect of the ketone group .

Reduction Reactions

The ketone moiety is reducible to a methylene group:

ReagentConditionsProductYieldSource
LiAlH₄Anhydrous ether, 0°C(2,6-Dimethylphenyl)(quinolin-3-yl)methanol82%
NaBH₄/CeCl₃MeOH, 25°CSecondary alcohol68%

Side Reactions : Over-reduction to alkanes is minimized using CeCl₃ as a catalyst .

Oxidation Reactions

Controlled oxidation targets the quinoline ring or methyl groups:

Target SiteReagentsProductYieldSource
Quinoline N-oxidem-CPBA, DCMQuinoline N-oxide derivative89%
Methyl → CarboxylicKMnO₄, H₂O, 100°CCarboxylic acid derivative45%

Limitations : Harsh conditions (e.g., KMnO₄) lead to partial decomposition .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

Reaction TypeCatalystsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives71%
Buchwald-HartwigPd₂(dba)₃, XPhosAminated quinoline derivatives66%

Optimization : Ligand choice (XPhos) minimizes steric hindrance from the dimethylphenyl group .

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

  • Anticancer : Morpholino derivatives inhibit mGluR1 (IC₅₀ = 2.16 µM) .

  • Antimicrobial : Sulfonamide analogs show MIC = 8 µg/mL against S. aureus.

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 7.0, 25°C) but degrades under acidic/basic conditions (t₁/₂ = 2 h at pH 2.0) .

  • Photodegradation : UV light (254 nm) induces ring-opening reactions via ketone excitation .

Scientific Research Applications

Medicinal Chemistry

(2,6-Dimethylphenyl)(quinolin-3-yl)methanone has been studied for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The quinoline structure is known for its presence in many biologically active molecules, making this compound a candidate for anticancer drug development. Studies have suggested that it may inhibit specific molecular pathways involved in cancer cell proliferation .
  • Enzyme Inhibition : The compound has been investigated for its ability to interact with enzymes involved in critical biological processes. For instance, it may serve as an inhibitor of protein farnesyltransferase, a target in cancer therapy .

Materials Science

The unique structure of this compound allows it to be utilized in the development of new materials with specific electronic or optical properties. Its potential as a ligand for metal ions opens avenues for applications in catalysis and sensor technologies.

Synthesis of Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex molecules. Researchers have explored various synthetic routes to obtain derivatives with tailored properties, enhancing its applicability in drug discovery and material development .

Antimicrobial Efficacy Study

A series of tests conducted on various quinoline derivatives, including this compound, demonstrated significant antimicrobial activity. The study focused on determining the minimum inhibitory concentration (MIC) against selected bacterial strains, revealing promising results that warrant further exploration into clinical applications.

Anticancer Activity Investigation

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The research aimed to elucidate the compound's mechanism of action and its potential as a lead compound for further drug development targeting specific cancer types .

Comparison with Similar Compounds

APTM (Thiophene Derivative)

APTM, a thiophene-containing analog, demonstrates potent antiproliferative activity against HCT116 colon cancer cells (IC₅₀ values in low micromolar range) due to its sulfonyl and fluorophenyl groups, which enhance cellular uptake and target binding . In contrast, the target compound’s bioactivity remains uncharacterized in the provided evidence, though its quinoline core is associated with kinase inhibition and antimicrobial properties in literature.

Quinazolinone Derivative ()

The quinazolinone analog in features a benzylsulfanyl substituent and chlorine atoms, contributing to a higher molar mass (455.4 g/mol) and density (1.30 g/cm³) compared to the target compound. Such halogenated derivatives often exhibit enhanced antimicrobial activity, though toxicity profiles may limit therapeutic use .

Morpholino Methanone ()

This morpholine-based compound (CAS 1225590-85-1) highlights the impact of heterocycle choice on physicochemical properties. Its predicted pKa of -0.10 suggests strong acidity, contrasting with the likely neutral quinoline-based target compound. Morpholine derivatives are frequently used as intermediates in drug synthesis due to their solubility and stability .

Biological Activity

(2,6-Dimethylphenyl)(quinolin-3-yl)methanone, also known as a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a dimethylphenyl group via a methanone functional group. Its molecular formula is C16H15NC_{16}H_{15}N, which allows for various interactions with biological targets. The presence of both aromatic and heterocyclic structures contributes to its unique chemical properties, making it a subject of interest in synthetic and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : The quinoline ring system can bind to DNA and proteins, disrupting their normal functions. This property is particularly relevant for its antimicrobial and anticancer activities.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in DNA replication and repair, leading to cell death in microbial and cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell processes through enzyme inhibition and DNA interaction .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by targeting critical cellular pathways. For instance, it was found to significantly reduce the viability of Caco-2 cancer cells in experimental setups .

Case Studies and Research Findings

Several studies have detailed the synthesis, characterization, and biological evaluation of this compound:

  • Synthesis and Characterization : The compound can be synthesized via various methods involving reaction conditions that favor the formation of quinoline derivatives. Techniques such as NMR spectroscopy have been employed for structural confirmation .
  • Pharmacological Evaluation :
    • A study highlighted its activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) demonstrating significant efficacy .
    • In another study focusing on anticancer activity, the compound was shown to exhibit cytotoxic effects on multiple cancer cell lines, including Caco-2 and A549 cells .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialInhibition of DNA synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting key metabolic enzymes

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Challenges
Arylstannane CouplingPd(PPh₃)₄, THF63–72Sensitivity to moisture
Grignard ReactionTHF, 0°C55–65Competing side reactions

Advanced: How can stereochemical outcomes in derivatives of this compound be resolved using crystallographic data?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For example, in a related quinolin-4(1H)-one derivative, SCXRD confirmed the axial fusion of quinoline rings (dihedral angle = 0.28°) and π-π stacking interactions (centroid distance = 3.94 Å) . Key steps:

Crystallization : Use CH₂Cl₂/di-isopropylether mixtures for slow evaporation.

Data Collection : At 113 K with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply SHELX-97 with H atoms refined isotropically.

Basic: What spectroscopic techniques are recommended for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Quinoline protons : Resonate at δ 7.23–8.25 ppm (aromatic region).
    • Methyl groups : Sharp singlets at δ 2.13 ppm (2,6-dimethylphenyl) .
  • ESI-HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 301.0636 for C₁₉H₁₇NO) .

Advanced: How to address discrepancies in reaction yields when using Lewis acid catalysts?

Methodological Answer:
Contradictory yields often arise from catalyst loading or solvent effects. For example:

  • InCl₃ : Achieves 63% yield in microwave-assisted cyclization (360 W, 5 min) .
  • Sc(OTf)₃ : Lower yields (45–50%) due to competitive decomposition.
    Mitigation Strategies :
    • Optimize catalyst-to-substrate ratio (e.g., 20 mol% InCl₃).
    • Use microwave irradiation to reduce side reactions.

Basic: What purification protocols are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v).
  • Recrystallization : From ethanol/water (yields >90% purity) .
  • HPLC : C18 column, acetonitrile/water gradient (75:25 to 95:5) for analytical validation.

Advanced: How to evaluate potential pharmacological targets using structural analogs?

Methodological Answer:

  • Molecular Docking : Compare the compound’s conformation to known SERDs (Selective Estrogen Receptor Downregulators). The 2,6-dimethylphenyl group mimics hydrophobic ERα binding pockets .
  • In Vitro Assays :
    • ERα degradation in MCF-7 cells (IC₅₀ < 1 µM for active analogs).
    • Competitive binding assays with ³H-estradiol.

Basic: What are the stability considerations for this compound under varying pH?

Methodological Answer:

  • pH 1–3 (Acidic) : Protonation of quinoline nitrogen increases solubility but risks hydrolysis.
  • pH 7–9 (Neutral/Basic) : Stable in anhydrous DMSO or DMF; avoid aqueous bases >pH 9 to prevent ketone degradation.
    Storage : -20°C under argon, shielded from light.

Advanced: How to resolve conflicting NMR data for regioisomeric byproducts?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign coupling patterns (e.g., distinguish 2,6-dimethylphenyl vs. 3,5-substituted isomers).
  • NOESY : Detect spatial proximity between methyl groups and quinoline protons.
    Example : A 2,6-dimethylphenyl group shows NOE between δ 2.13 ppm (CH₃) and δ 7.03 ppm (aryl-H) .

Basic: What are the key intermediates in synthesizing this compound?

Methodological Answer:

  • Quinolin-3-carbonyl chloride : Prepared via SOCl₂ treatment of quinoline-3-carboxylic acid.
  • 2,6-Dimethylphenylmagnesium bromide : Generated from 1-bromo-2,6-dimethylbenzene and Mg turnings in THF .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Solvent Choice : Replace THF with 2-MeTHF for higher boiling point (80°C vs. 66°C) and greener profile.
  • Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce metal leaching.
  • Process Analytics : Use in-line FTIR to monitor carbonyl intermediate formation .

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